molecular formula C23H27N3O5 B11453917 Methyl 4-(3,4-dimethoxyphenyl)-2-oxo-6-{[(2-phenylethyl)amino]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Methyl 4-(3,4-dimethoxyphenyl)-2-oxo-6-{[(2-phenylethyl)amino]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11453917
M. Wt: 425.5 g/mol
InChI Key: LGAZFMAKKIGTNT-UHFFFAOYSA-N
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Description

Methyl 4-(3,4-dimethoxyphenyl)-2-oxo-6-{[(2-phenylethyl)amino]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of tetrahydropyrimidines. This compound is characterized by its unique structure, which includes a dimethoxyphenyl group, a phenylethylamino group, and a tetrahydropyrimidine ring. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3,4-dimethoxyphenyl)-2-oxo-6-{[(2-phenylethyl)amino]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the intermediate compound. This intermediate is then reacted with 2-phenylethylamine under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as recrystallization, chromatography, and distillation are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3,4-dimethoxyphenyl)-2-oxo-6-{[(2-phenylethyl)amino]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the tetrahydropyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, Methyl 4-(3,4-dimethoxyphenyl)-2-oxo-6-{[(2-phenylethyl)amino]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition, receptor binding, and antimicrobial effects.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility makes it valuable for various applications, including as an intermediate in chemical synthesis.

Mechanism of Action

The mechanism of action of Methyl 4-(3,4-dimethoxyphenyl)-2-oxo-6-{[(2-phenylethyl)amino]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(3,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • Ethyl 4-(3,4-dimethoxyphenyl)-2-oxo-6-{[(2-phenylethyl)amino]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • Methyl 4-(3,4-dimethoxyphenyl)-2-oxo-6-{[(2-phenylethyl)amino]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Uniqueness

Methyl 4-(3,4-dimethoxyphenyl)-2-oxo-6-{[(2-phenylethyl)amino]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate stands out due to its specific combination of functional groups and structural features This uniqueness allows it to exhibit distinct chemical and biological properties compared to similar compounds

Properties

Molecular Formula

C23H27N3O5

Molecular Weight

425.5 g/mol

IUPAC Name

methyl 4-(3,4-dimethoxyphenyl)-2-oxo-6-[(2-phenylethylamino)methyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C23H27N3O5/c1-29-18-10-9-16(13-19(18)30-2)21-20(22(27)31-3)17(25-23(28)26-21)14-24-12-11-15-7-5-4-6-8-15/h4-10,13,21,24H,11-12,14H2,1-3H3,(H2,25,26,28)

InChI Key

LGAZFMAKKIGTNT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2C(=C(NC(=O)N2)CNCCC3=CC=CC=C3)C(=O)OC)OC

Origin of Product

United States

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